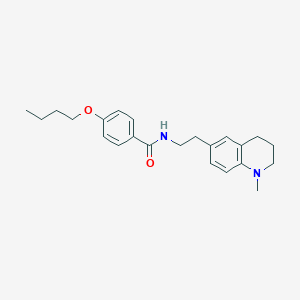

4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

4-Butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked via an amide bond to a 2-(1-methyltetrahydroquinolin-6-yl)ethyl side chain. Synthesis likely involves amide coupling between 4-butoxybenzoyl chloride and 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine, analogous to methods described for related benzamides .

Properties

IUPAC Name |

4-butoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-3-4-16-27-21-10-8-19(9-11-21)23(26)24-14-13-18-7-12-22-20(17-18)6-5-15-25(22)2/h7-12,17H,3-6,13-16H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXDYUPDPONRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's IUPAC name is 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide. Its chemical formula is , with a molecular weight of approximately 350.4 g/mol. The structure features a butoxy group attached to a benzamide moiety, which is further linked to a tetrahydroquinoline derivative.

| Property | Value |

|---|---|

| IUPAC Name | 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide |

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 350.4 g/mol |

Antimicrobial Activity

Research indicates that compounds similar to 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity or interference with DNA synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For example:

- Case Study : A study on related tetrahydroquinoline derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins. The compound showed promising results in inhibiting cell proliferation in vitro against several cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

These findings suggest that 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may interact with nuclear receptors or other signaling pathways that regulate cell growth and apoptosis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Techniques such as Povarov reaction have been employed to construct the tetrahydroquinoline framework followed by functionalization to introduce the butoxy and benzamide groups.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide. This includes:

- In Vivo Studies : To assess efficacy and safety profiles in animal models.

- Structural Modifications : To enhance potency and selectivity towards specific biological targets.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to tetrahydroquinoline derivatives exhibit promising anticancer properties. Studies have shown that tetrahydroquinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study focusing on N-heterocyclic carbene complexes demonstrated that certain compounds in this class displayed significant cytotoxic activity against various cancer cell lines, suggesting that modifications like those found in 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide could enhance therapeutic efficacy .

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been investigated for their neuroprotective effects. The compound may interact with neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. For example, research has indicated that tetrahydroquinoline derivatives can modulate dopamine receptors, which are crucial in conditions like Parkinson's disease .

Organic Synthesis

Catalytic Applications

The compound can be utilized as a ligand in catalytic reactions. Its structure allows it to stabilize metal centers in catalysis. For instance, palladium complexes featuring tetrahydroquinoline derivatives have been shown to facilitate cross-coupling reactions effectively. A study demonstrated that using such ligands improved yields in Suzuki-Miyaura coupling reactions .

Synthesis of Complex Molecules

The compound's unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cyclizations. A notable example is its use in one-pot reactions leading to the formation of other tetrahydroquinoline derivatives with diverse functional groups .

Materials Science

Development of Functional Materials

The incorporation of 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide into polymer matrices has been explored for creating functional materials with enhanced properties. Its ability to act as a plasticizer or modifier can improve the mechanical properties and thermal stability of polymers .

Data Tables

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group (-NHCOCH₃) undergoes nucleophilic substitution under acidic or basic conditions. Hydrolysis of the acetyl group produces a carboxylic acid derivative, though this requires strong reagents like concentrated HCl or NaOH at elevated temperatures .

Example Reaction:

Key Findings:

-

Thioacetamide derivatives (e.g., N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides ) react with mercapto compounds to form disulfide bonds, enhancing biological activity .

-

Electron-withdrawing substituents (e.g., Cl, F) on aromatic rings increase electrophilicity at the carbonyl carbon, accelerating substitution .

Reduction of the Pyridazinone 4-Oxo Group

The 4-oxo group in the pyridazinone ring is susceptible to reduction. Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄, LiAlH₄) convert the ketone to a hydroxyl or amine group .

Example Reaction:

Key Findings:

-

Reduced derivatives of pyridazinone-thiazole hybrids (e.g., 6 ) show enhanced anticonvulsant activity due to improved hydrogen bonding with biological targets .

Electrophilic Substitution on the Thiophen-2-yl Substituent

The thiophene ring undergoes electrophilic substitution (e.g., sulfonation, nitration) at the 5-position.

Example Reaction:

Key Findings:

-

Thiophene-substituted thiazolo[4,5-d]pyridazines exhibit notable antibacterial activity when modified with electron-withdrawing groups (e.g., NO₂, Br) .

Cross-Coupling Reactions Involving the Thiazolo[4,5-d]pyridazin Core

The core structure participates in palladium-catalyzed cross-coupling reactions (Suzuki, Heck) to introduce aryl or alkenyl groups .

Example Reaction (Suzuki Coupling):

Key Findings:

-

Pyrazolo[1,5-a]pyrazine analogs modified via Suzuki coupling show improved kinase inhibition (IC₅₀ < 100 nM) .

Acid-Catalyzed Rearrangements of the Heterocyclic Core

Under acidic conditions (e.g., H₂SO₄, polyphosphoric acid), the thiazolo[4,5-d]pyridazin ring undergoes rearrangements to form fused heterocycles .

Example Reaction:

Key Findings:

-

Rearrangement products of similar scaffolds (e.g., indole-linked thiazoles) demonstrate anticancer activity (IC₅₀ = 2–30 µM) .

Comparative Reaction Data Table

|

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)

3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155)

- Structure: Benzamide linked to a quinazolinone-purine hybrid.

- Key Features: Complex heterocyclic system (quinazolinone and purine) introduces diverse pharmacophoric elements. Higher molecular weight (m/z = 455) compared to the target compound (~368 g/mol) .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Yield |

|---|---|---|---|---|

| Target Compound | 4-butoxy, tetrahydroquinoline-ethyl | ~368* | N/A | N/A |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | 3,4-dimethoxy, phenethyl | 299.34 | 90 | 80% |

| 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide | 2-hydroxy, 3,4-methoxy, phenethyl | 287.30 | 96 | 34% |

| Compound 155 | Quinazolinone-purine hybrid | 455 | N/A | N/A |

*Calculated based on molecular formula.

Key Findings

The tetrahydroquinoline moiety introduces steric bulk and conformational constraints absent in Rip-B/Rip-D’s phenyl-based side chains, which may influence target selectivity or metabolic stability.

Synthesis Challenges: Bulky substituents (e.g., tetrahydroquinoline) could reduce reaction yields compared to simpler analogues like Rip-B (80% yield). Steric hindrance during amide coupling may necessitate optimized conditions.

NMR Considerations: The butoxy group’s protons (δ ~0.9–1.7 ppm for CH2/CH3) and tetrahydroquinoline’s aromatic protons (δ ~6.5–7.5 ppm) would distinguish the target compound’s NMR profile from Rip-B/Rip-D’s methoxy and hydroxy signals .

Bioactivity Implications: Compound 155’s purine-quinazolinone structure suggests kinase or nucleotide-binding activity, while the target compound’s tetrahydroquinoline may align with CNS-targeting agents (e.g., serotonin receptor modulators) .

Notes

- Discrepancies in Evidence : lists Rip-D’s product name as “Rip-B” in the synthesis description, suggesting a typographical error. Data are interpreted as presented.

- Limitations : Direct pharmacological or pharmacokinetic data for the target compound are unavailable in the provided evidence; comparisons rely on structural extrapolation.

Q & A

Q. How can AI-driven automation enhance synthesis scalability and reproducibility?

- Methodological Answer:

- Integrate self-optimizing reaction systems with real-time HPLC/MS feedback to adjust conditions dynamically.

- Use robotic liquid handlers for high-throughput screening of reaction parameters.

- Train neural networks on historical synthesis data to predict optimal pathways for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.